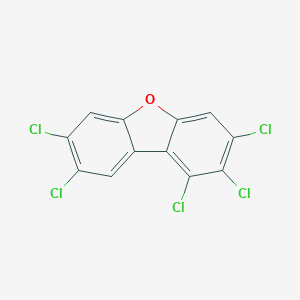
1,2,3,7,8-Pentachlorodibenzofuran
Overview
Description
1,2,3,7,8-Pentachlorodibenzofuran is a polychlorinated dibenzofuran, a class of compounds known for their environmental persistence and potential toxicity. This compound is often found as a contaminant in industrial processes and is known for its dioxin-like properties, which can have significant health and environmental impacts .
Mechanism of Action
Target of Action
The primary target of 1,2,3,7,8-Pentachlorodibenzofuran is the Aryl hydrocarbon receptor . This receptor is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .
Biochemical Pathways
The compound affects the biochemical pathways related to the metabolism of xenobiotic chemicals. It induces the expression of genes involved in these pathways, leading to changes in the metabolism of various substances within the body .
Pharmacokinetics
It is known that the compound is persistent in the environment and can bioaccumulate in food chains . This suggests that it may have a long half-life in the body and could potentially accumulate over time.
Result of Action
The molecular and cellular effects of this compound’s action include changes in gene expression and disruption of normal cell cycle regulation . These changes can lead to various toxic effects, including potential impacts on tissue development and maturation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The compound is a persistent organic pollutant, meaning it is resistant to environmental degradation and can travel long distances from the emission source . It can also bioaccumulate in food chains, leading to potential exposure through the consumption of contaminated food . The amount of environmental exposure is difficult to determine, as additional compounds can be produced by pyrolysis of the compound and it is subject to environmental degradation by photolysis (sunlight) .
Biochemical Analysis
Biochemical Properties
1,2,3,7,8-Pentachlorodibenzofuran activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons . It binds to the XRE promoter region of genes it activates .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It induces the expression of genes encoding the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1A2 in primary human hepatocytes . It also increases aryl hydrocarbon hydroxylase (AHH) activity in the lung .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates, leading to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Temporal Effects in Laboratory Settings
It is known that it rapidly clears from the blood and distributes to the liver, muscle, skin, and adipose tissue .
Dosage Effects in Animal Models
In animal models, this compound has been shown to decrease maternal and fetal weight and the number of live fetuses, as well as increase maternal thymus and liver weight and the percentage of fetuses with cleft palate, in developing fetuses in pregnant rat dams .
Metabolic Pathways
It is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Transport and Distribution
After intravenous administration, this compound is rapidly cleared from the blood and distributed to the liver, muscle, skin, and adipose tissue .
Subcellular Localization
Given its lipophilic nature and its ability to bind to the aryl hydrocarbon receptor, it is likely to be found in the cytoplasm and nucleus of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,7,8-Pentachlorodibenzofuran can be synthesized through various methods, including:
Chlorination of Dibenzofuran: This involves the chlorination of dibenzofuran under controlled conditions to introduce chlorine atoms at specific positions.
Reduction of Chlorinated Nitrodiphenyl Ethers: This method involves the reduction of chlorinated nitrodiphenyl ethers followed by internal diazo coupling.
Internal Cyclization of Chlorinated Diphenyl Ethers: This can be achieved through chemical or photolytic techniques.
Industrial Production Methods
Industrial production of this compound often occurs as an unintended byproduct during the manufacture and subsequent heating and pyrolysis of polychlorinated biphenyls and chlorophenols .
Chemical Reactions Analysis
Types of Reactions
1,2,3,7,8-Pentachlorodibenzofuran undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using specific reducing agents to yield less chlorinated derivatives.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various chlorinated and dechlorinated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,3,7,8-Pentachlorodibenzofuran has several scientific research applications, including:
Environmental Toxicology: It is studied for its persistence in the environment and its potential to bioaccumulate in the food chain.
Toxicology and Xenobiotic Metabolism: Research focuses on its effects on gene expression and enzyme induction in various biological systems.
Endocrine Disruption: It is investigated for its ability to disrupt endocrine functions, impacting hormone regulation.
Developmental and Reproductive Toxicity: Studies examine its effects on fetal development and reproductive health.
Comparison with Similar Compounds
Similar Compounds
2,3,4,7,8-Pentachlorodibenzofuran: Another polychlorinated dibenzofuran with similar toxicological properties.
2,3,7,8-Tetrachlorodibenzodioxin: A well-known dioxin with high toxicity and environmental persistence.
Uniqueness
1,2,3,7,8-Pentachlorodibenzofuran is unique due to its specific chlorination pattern, which influences its binding affinity to the aryl hydrocarbon receptor and its subsequent biological effects . Its presence as a contaminant in industrial processes also distinguishes it from other similar compounds .
Properties
IUPAC Name |
1,2,3,7,8-pentachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-5-1-4-8(2-6(5)14)18-9-3-7(15)11(16)12(17)10(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMIVUVRFPGOEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C(=C23)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052234 | |
| Record name | 1,2,3,7,8-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57117-41-6 | |
| Record name | 1,2,3,7,8-Pentachlorodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57117-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,7,8-Pentachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,7,8-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,7,8-Pentachlorodibenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,7,8-PENTACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNE7ZLB7SS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



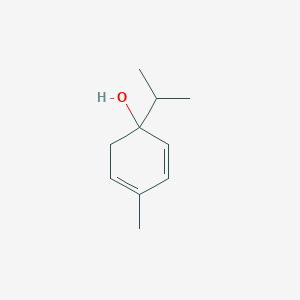
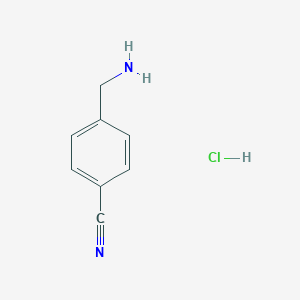

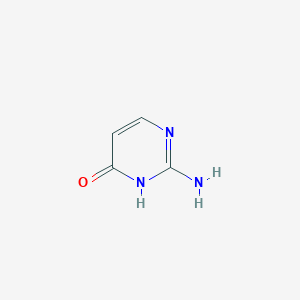
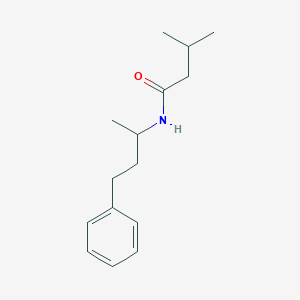
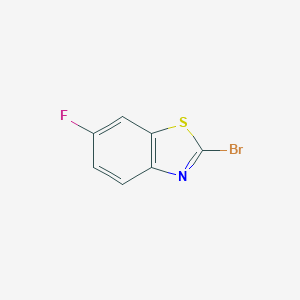
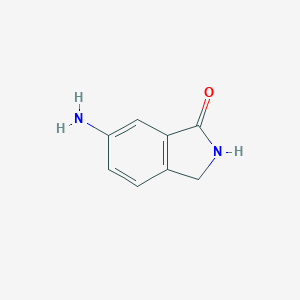
![[(Z)-4-butanoyloxybut-2-enyl] butanoate](/img/structure/B131735.png)
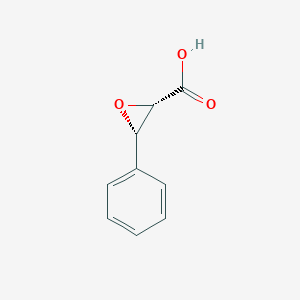
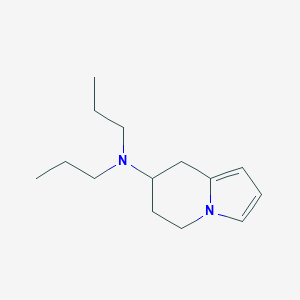
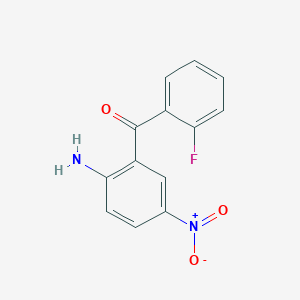
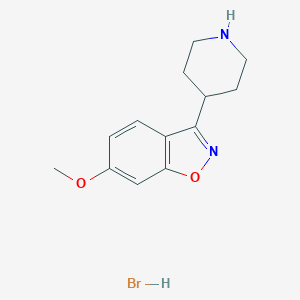
![6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole](/img/structure/B131748.png)
